Cas no 101342-45-4 (4-epi-Chlortetracycline Hydrochloride (>90%))

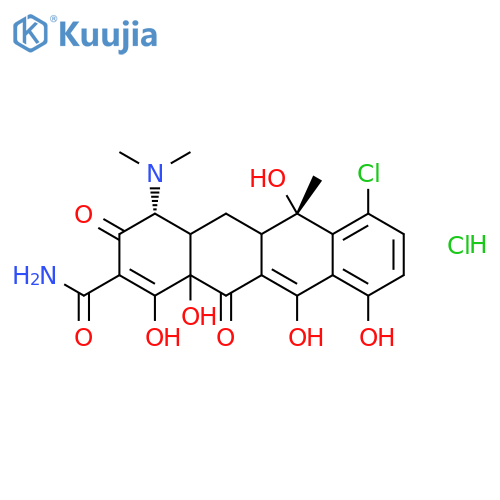

101342-45-4 structure

商品名:4-epi-Chlortetracycline Hydrochloride (>90%)

4-epi-Chlortetracycline Hydrochloride (>90%) 化学的及び物理的性質

名前と識別子

-

- 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-,monohydrochloride, (4R,4aS,5aS,6S,12aS)- (9CI)

- 4-Epichlortetracycline Hydrochloride

- 4-epi-Chlortetracycline (hydrochloride)

- 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,1...

- 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-d

- 4-EPI-CHLORTETRACYCLINE HYDROCHLORIDE

- (4R,4aS,5aS,6S,12aS)-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide Monohydrate

- 4-Epichlortetracycline

- 4-Epichlortetracycline Hydrochlorid

- 4-Epichlortetracycline hydrochlorideECTC

- chlorotetracycline hydrochloride

- Chlortetracyclin-hydrochlorid

- Epichlortetracycline hydrochloride

- 4-Epichlortetracycline hydrochloride, 97%, can be used as secondary standard

- 4-Epichlortetracycline hydrochloride, can be used as secondary standard, 97% 500MG

- 4-Epichlortetracycline hydrochloride, can be used as secondary standard, 97% 100MG

- 4-epi-Chlortetracycline (hydrochloride)

- 4-Epichlortetracycline HCl

- 4-Epichlortetracycline hydrochloride;Epichlortetracycline hydrochloride;

- 101342-45-4

- CHEMBL1950580

- 4-epichlortetracycline hydro-chloride

- PD017966

- 4-epi-Chlortetracycline Hydrochloride (>90%)

- 4-Epichlortetracycline hydrochloride 100 microg/mL in Acetonitrile:Water

- (4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

- AKOS024306930

- QYAPHLRPFNSDNH-QNUQNERCSA-N

-

- インチ: InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26,28-29,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15+,21-,22-;/m0./s1

- InChIKey: CBHYYLPALVVVEY-QNUQNERCSA-N

- ほほえんだ: C[C@]1(O)[C@H]2C[C@H]3[C@@H](N(C)C)C(O)=C(C(N)=O)C([C@@]3(O)C(O)=C2C(C4=C(O)C=CC(Cl)=C41)=O)=O.Cl

計算された属性

- せいみつぶんしりょう: 514.09100

- どういたいしつりょう: 514.0909711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 10

- 重原子数: 34

- 回転可能化学結合数: 2

- 複雑さ: 1010

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 182Ų

じっけんとくせい

- 色と性状: 使用できません

- ゆうかいてん: >250°C

- PSA: 181.62000

- LogP: 1.94130

- ようかいせい: 使用できません

4-epi-Chlortetracycline Hydrochloride (>90%) セキュリティ情報

- セキュリティの説明: S36/37-S45

-

危険物標識:

- セキュリティ用語:S36/37;S45

- リスク用語:R63

4-epi-Chlortetracycline Hydrochloride (>90%) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | C426501-1mg |

4-epi-Chlortetracycline Hydrochloride (>90%) |

101342-45-4 | 1mg |

¥ 2100 | 2022-04-26 | ||

| TRC | C426501-100mg |

4-epi-Chlortetracycline Hydrochloride (>90%) |

101342-45-4 | 100mg |

$ 1324.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-206875A-5 mg |

4-epi-Chlortetracycline Hydrochloride, |

101342-45-4 | ≥80% | 5mg |

¥3,761.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-206875B-10mg |

4-epi-Chlortetracycline Hydrochloride, |

101342-45-4 | ≥80% | 10mg |

¥6017.00 | 2023-09-05 | |

| BioAustralis | BIA-E1345-5mg |

Epichlortetracycline hydrochloride |

101342-45-4 | >95% by HPLC | 5mg |

$490.00 | 2025-03-18 | |

| BAI LING WEI Technology Co., Ltd. | R67722203-1mg-1mg |

4-epi-Chlortetracycline Hydrochloride (>90%) |

101342-45-4 | 1mg |

¥1550 | 2023-11-24 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-206875-1mg |

4-epi-Chlortetracycline Hydrochloride, |

101342-45-4 | ≥80% | 1mg |

¥3121.00 | 2023-09-05 | |

| BAI LING WEI Technology Co., Ltd. | R67722203-10mg-10mg |

4-epi-Chlortetracycline Hydrochloride (>90%) |

101342-45-4 | 10mg |

¥4986 | 2023-11-24 | ||

| A2B Chem LLC | AA05349-5mg |

2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4R,4aS,5aS,6S,12aS)- |

101342-45-4 | ≥80% | 5mg |

$493.00 | 2024-04-20 | |

| Aaron | AR0004Z5-5mg |

2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4R,4aS,5aS,6S,12aS)- |

101342-45-4 | 5mg |

$651.00 | 2025-01-20 |

4-epi-Chlortetracycline Hydrochloride (>90%) 関連文献

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

101342-45-4 (4-epi-Chlortetracycline Hydrochloride (>90%)) 関連製品

- 305833-60-7(Tetracycline Hydrate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:101342-45-4)Epichlortetracycline hydrochloride

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ